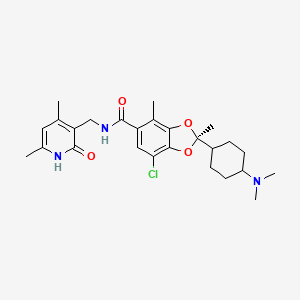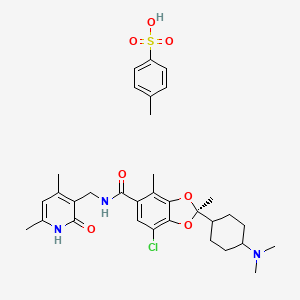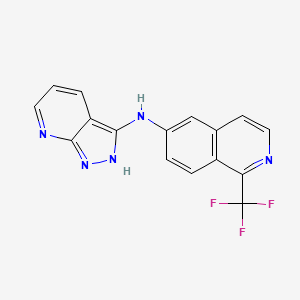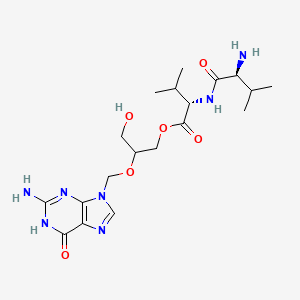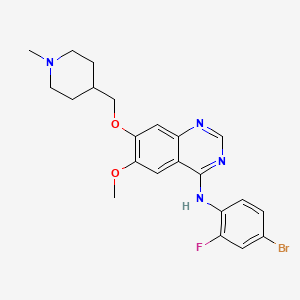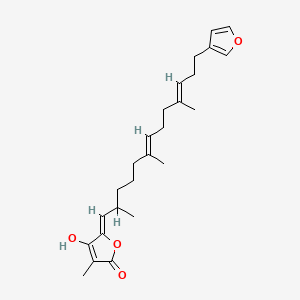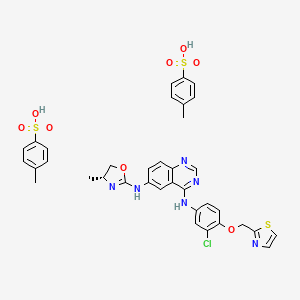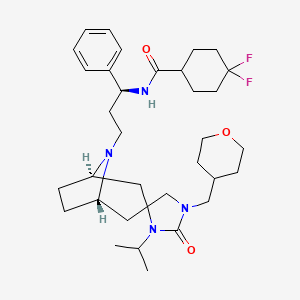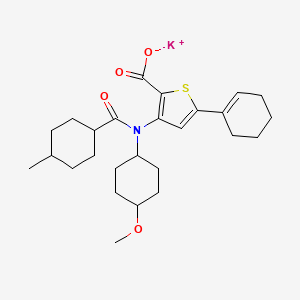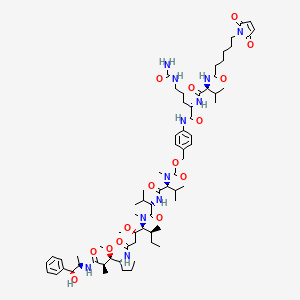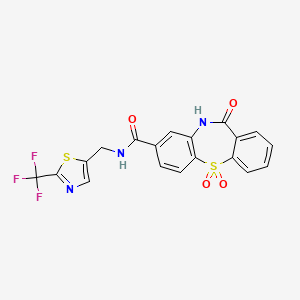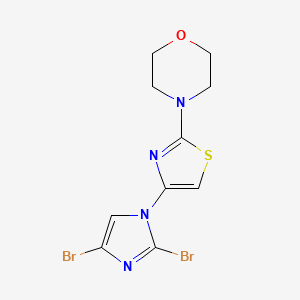
VPC-14449
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VPC-14449 est un inhibiteur puissant et sélectif du domaine de liaison à l'ADN du récepteur des androgènes. Ce composé a montré un potentiel significatif dans la recherche sur le cancer de la prostate en raison de sa capacité à réduire l'interaction entre les récepteurs des androgènes de pleine longueur et la chromatine .
Applications De Recherche Scientifique
VPC-14449 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the DNA-binding domain of androgen receptors.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Potential therapeutic agent for prostate cancer due to its inhibitory effects on androgen receptors.
Industry: May be used in the development of new drugs targeting androgen receptors.
Mécanisme D'action
Target of Action
VPC-14449, also known as 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine or 4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine, is a potent and selective inhibitor of the DNA-binding domain of the androgen receptor . The androgen receptor is a hormone-activated transcription factor that plays a crucial role in the growth of prostate cancer .
Mode of Action
this compound selectively binds to the DNA-binding domain of the androgen receptor, thereby blocking its activity . It reduces the ability of both the full-length androgen receptor and its variants to interact with chromatin . This interaction is crucial for the androgen receptor to regulate the expression of genes required for tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen receptor signaling pathway. By inhibiting the DNA-binding domain of the androgen receptor, this compound prevents the receptor from binding to androgen response elements located in the enhancers of target genes . This results in the suppression of androgen receptor-responsive genes, which are essential for the growth of prostate cancer .
Result of Action
this compound has been shown to suppress cell viability, androgen receptor transcriptional activity, and target gene expression in various model systems . It has also been found to suppress the growth of androgen-sensitive LNCaP tumor xenografts in mice .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the activity of the androgen receptor and, consequently, the effectiveness of this compound. Additionally, genetic variations, such as mutations in the androgen receptor, can also impact the compound’s action
Analyse Biochimique
Biochemical Properties
VPC-14449 plays a crucial role in biochemical reactions by selectively binding to the DNA-binding domain of the androgen receptor (AR). This interaction inhibits the activity of the androgen receptor, thereby blocking its ability to regulate the expression of AR-responsive genes . The compound has an IC50 value of 0.34 μM for full-length human AR, indicating its high potency . This compound does not affect the activity of certain mutant forms of AR, such as Y594D and Q592D, but can inhibit the activity of Y594A and Q592A mutant AR at much higher concentrations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In prostate cancer cell lines such as LNCaP, C4-2, MR49F, and 22Rv1, this compound inhibits AR transcriptional activity and reduces cell viability in a dose-dependent manner . The compound also down-regulates the expression of AR-responsive genes in LNCaP cells without affecting the expression of genotoxin-responsive genes . Additionally, this compound suppresses the growth of androgen-sensitive LNCaP xenografts in mice, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the DNA-binding domain of the androgen receptor. This binding prevents the androgen receptor from interacting with chromatin and regulating the expression of target genes . By inhibiting AR activity, this compound effectively blocks the downstream signaling pathways that are essential for the proliferation and survival of androgen receptor-positive cancer cells . The compound’s inhibitory effect is comparable to that of enzalutamide, another well-known AR inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the androgen receptor for extended periods . Long-term studies in in vitro and in vivo models have shown that this compound can consistently suppress AR activity and reduce tumor growth without significant degradation . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice bearing LNCaP xenografts, a dosage of 100 mg/kg administered intraperitoneally twice daily for four weeks effectively suppressed tumor growth and blocked serum PSA production without causing significant weight loss . Higher doses may result in increased toxicity and adverse effects, while lower doses may be less effective in inhibiting AR activity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate androgen receptor activity. The compound interacts with enzymes and cofactors that modulate its stability and efficacy . By inhibiting AR activity, this compound affects metabolic flux and alters the levels of metabolites associated with AR signaling pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively reach its target sites and exert its inhibitory effects on the androgen receptor . The localization and accumulation of this compound within cells may vary depending on the presence of other interacting molecules and the specific cellular environment .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with the DNA-binding domain of the androgen receptor . This nuclear localization is essential for this compound to effectively inhibit AR activity and block the expression of AR-responsive genes . Post-translational modifications and targeting signals may also influence the compound’s subcellular distribution and efficacy.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de VPC-14449 implique plusieurs étapes, commençant par la préparation de la structure centrale, qui comprend un composé de thiazole morpholinyle. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et divers réactifs pour faciliter la formation du produit souhaité. Le processus comprend :
Formation du cycle thiazole : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Attachement du groupe morpholine : Ceci est réalisé par des réactions de substitution nucléophile.
Bromation : L'introduction d'atomes de brome est effectuée à l'aide d'agents bromants dans des conditions spécifiques pour assurer la sélectivité et le rendement.
Méthodes de Production Industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de Réactions
VPC-14449 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, affectant sa réactivité et son interaction avec les cibles biologiques.
Réactifs et Conditions Courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants appropriés.
Substitution : Agents halogénants pour la bromation, nucléophiles pour les réactions de substitution.
Produits Majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la bromation donnerait des dérivés bromés, tandis que l'oxydation pourrait produire diverses formes oxydées du composé.
Applications de Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier le domaine de liaison à l'ADN des récepteurs des androgènes.
Biologie : Aide à comprendre le rôle des récepteurs des androgènes dans les processus cellulaires.
Médecine : Agent thérapeutique potentiel pour le cancer de la prostate en raison de ses effets inhibiteurs sur les récepteurs des androgènes.
Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs des androgènes.
Mécanisme d'Action
This compound exerce ses effets en se liant sélectivement au domaine de liaison à l'ADN du récepteur des androgènes. Cette liaison inhibe la capacité du récepteur à interagir avec la chromatine, réduisant ainsi l'activité transcriptionnelle des gènes sensibles aux androgènes. Les cibles moléculaires comprennent les récepteurs des androgènes de pleine longueur et leurs variantes, qui sont cruciales dans la progression du cancer de la prostate .
Comparaison Avec Des Composés Similaires
Composés Similaires
Enzalutamide : Un autre inhibiteur du récepteur des androgènes, mais avec un mécanisme d'action différent.
Bicalutamide : Un anti-androgène non stéroïdien utilisé dans le traitement du cancer de la prostate.
Apalutamide : Similaire à l'enzalutamide, utilisé pour le traitement du cancer de la prostate castration-résistant non métastatique.
Unicité de VPC-14449
This compound est unique en raison de sa haute sélectivité pour le domaine de liaison à l'ADN du récepteur des androgènes, ce qui lui permet d'inhiber efficacement l'activité du récepteur sans affecter d'autres processus cellulaires. Cette spécificité en fait un outil précieux dans la recherche sur le cancer de la prostate et les applications thérapeutiques potentielles .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNRGRZOLVWRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?
A1: this compound targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, this compound offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
